(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
1-CYCLOPROPYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE is a synthetic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPROPYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves multiple steps, including the formation of the imidazole ring and the introduction of the cyclopropyl and difluoromethoxyphenyl groups. Common reagents used in these reactions include cyclopropylamine, 4-(difluoromethoxy)benzaldehyde, and sulfur-containing reagents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPROPYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-CYCLOPROPYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-CYCLOPROPYL-4-{(Z)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE
- 1-CYCLOPROPYL-4-{(Z)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE
Uniqueness
1-CYCLOPROPYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This group may enhance the compound’s stability, solubility, or ability to interact with specific biological targets compared to similar compounds.
Properties
Molecular Formula |
C14H12F2N2O2S |
---|---|
Molecular Weight |
310.32 g/mol |
IUPAC Name |
(5Z)-3-cyclopropyl-5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H12F2N2O2S/c15-13(16)20-10-5-1-8(2-6-10)7-11-12(19)18(9-3-4-9)14(21)17-11/h1-2,5-7,9,13H,3-4H2,(H,17,21)/b11-7- |
InChI Key |
WOLOAAPBMACKJC-XFFZJAGNSA-N |
Isomeric SMILES |
C1CC1N2C(=O)/C(=C/C3=CC=C(C=C3)OC(F)F)/NC2=S |
Canonical SMILES |
C1CC1N2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)NC2=S |
Origin of Product |
United States |
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